Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-19-15(18)17-10-8-16(9-11-17)14-6-4-3-5-13(14)7-12-20-16/h3-6H,2,7-12H2,1H3 |
InChI Key |
NYMNDKGBFJCEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclocondensation Using Amines and Carbonyl Precursors
A primary method involves cyclocondensation reactions between amines and carbonyl-containing precursors. For example:
-
Reagents : Isochromane derivatives, piperidine-4-carboxylate esters, and formaldehyde.
-
Conditions : Lewis acid catalysts (e.g., Fe(CFCOO)) in aqueous micellar media at 80–100°C for 12–24 hours.
-
Mechanism : The reaction proceeds via imine formation followed by spirocyclization, driven by the electrophilic activation of the carbonyl group.
Reductive Amination of Spiro[isochroman-1,4'-piperidine] Intermediates
A two-step protocol involves:
Microwave-Assisted One-Pot Synthesis
A modern approach utilizes microwave irradiation to accelerate spirocyclization:
-
Reagents : Ethyl 4-oxopiperidine-1-carboxylate, 2-hydroxybenzaldehyde derivatives.
-
Advantages : Reduced reaction time (≤1 hour) and improved regioselectivity.
Optimization of Critical Parameters
Catalyst Selection
Solvent Effects
Temperature and Time
-
Optimal range : 80–100°C for 12–24 hours in conventional methods vs. 150°C for 30 minutes in microwave-assisted synthesis.
Comparative Analysis of Methods
Case Study: Industrial-Scale Synthesis
A patented procedure (EP0431943B1) outlines a scalable route:
Chemical Reactions Analysis
Types of Reactions: Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in the attached ring systems and functional groups. The uniqueness of ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate lies in its specific ring fusion and the potential for diverse chemical modifications.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Inferred from analogs (e.g., Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate ).
Physicochemical Properties
- Safety : Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) per GHS classification .
Biological Activity
Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that combines an isochroman and a piperidine moiety. This structural configuration is significant as it may contribute to the compound's interaction with various biological targets.
1. Anxiolytic Effects
Research has indicated that derivatives of spiro[isochroman-1,4'-piperidine] compounds exhibit anxiolytic properties. Specifically, studies suggest that these compounds can interact with sigma receptors, which are implicated in anxiety modulation. For instance, compounds with similar structures have shown potent sigma receptor activity and significant anxiolytic effects in animal models at very low doses (EC50 values in the ng/kg range) .
2. Anticancer Activity
Recent investigations have revealed that this compound and its analogs may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from this class have shown IC50 values indicating moderate to strong cytotoxicity against A549 (lung cancer), Huh7 (liver cancer), and LM3 (liver cancer) cell lines .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including Escherichia coli and Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 128 μg/mL, indicating moderate antibacterial efficacy .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Sigma Receptor Modulation : The compound interacts with sigma receptors, which are known to play roles in pain perception and mood regulation.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis or inhibit proliferation by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in targeted cells, leading to oxidative stress and subsequent cell death.
Table 1: Biological Activity Summary
Case Study 1: Anxiolytic Properties
In a controlled study involving mice, this compound was administered at varying doses. Behavioral assessments indicated a significant reduction in anxiety-like behaviors compared to control groups, demonstrating its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted on human cancer cell lines where the compound's efficacy was tested. The results showed that treatment with this compound led to increased apoptosis rates and reduced cell viability in a dose-dependent manner.
Q & A
Q. What are the recommended synthetic routes for Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate, and what catalysts/solvents are typically employed?
The synthesis of spirocyclic compounds like this compound often involves cyclization between isochroman and piperidine derivatives. A common approach includes:
- Reaction Conditions : Use of catalysts (e.g., acid/base catalysts) and solvents (e.g., ethanol, dichloromethane) to facilitate ring closure .
- Key Steps : Optimization of temperature (e.g., reflux) and stoichiometry to enhance yield. Industrial methods prioritize scalable reactors and quality control for batch consistency .
Q. How should researchers handle and store this compound to ensure stability?
Q. What first-aid measures are critical for accidental exposure?
- Inhalation : Move to fresh air; administer artificial respiration if necessary .
- Skin/Eye Contact : Rinse with water for 15+ minutes; consult a physician .
- Ingestion : Do not induce vomiting; rinse mouth and seek medical help .
Q. What analytical techniques confirm the compound’s structural integrity and purity?
- NMR Spectroscopy : For spirocyclic structure validation (e.g., H, C NMR) .
- HPLC/LC-MS : To assess purity (>95%) and detect impurities .
- Elemental Analysis : Verify molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can conflicting data on acute toxicity classifications be resolved?
- Methodological Approach : Conduct in vitro (e.g., Ames test for mutagenicity) and in vivo assays (e.g., rodent LD) to address gaps in existing data .
- Regulatory Alignment : Cross-reference classifications (e.g., GHS Category 4 oral toxicity) with OSHA/IARC guidelines to standardize hazard labeling .
Q. What strategies optimize synthetic yield in scaled-up production?
Q. How does the spirocyclic architecture influence reactivity in substitution or oxidation reactions?
Q. What hazardous decomposition products form under high-temperature conditions?
- Thermal Degradation : At >200°C, the compound releases CO, NO, and hydrogen bromide gas. Mitigation requires inert atmospheres (e.g., N) during pyrolysis .
Key Challenges & Methodological Recommendations
- Data Gaps : Physical properties (e.g., melting point, LogP) are unavailable; differential scanning calorimetry (DSC) and shake-flask assays are recommended .
- Biological Activity : Prioritize structure-activity relationship (SAR) studies to explore interactions with neurological targets (e.g., sigma receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
